AS-136A - 949898-66-2

AS-136A

Catalog Number: EVT-255185
CAS Number: 949898-66-2
Molecular Formula: C17H19F3N4O3S
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent measles virus RdRp inhibitor; High Quality Biochemicals for Research Uses
Source and Classification

AS-136A was developed through a series of synthetic methodologies aimed at optimizing antiviral activity. It falls under the classification of small-molecule antiviral agents, specifically targeting viral polymerases. Its structure features a combination of aromatic rings and functional groups that enhance its binding affinity to the viral enzyme, making it a candidate for further development in antiviral therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of AS-136A involves several key steps that utilize various chemical reactions:

  1. Initial Formation: The synthesis begins with the reaction of p-anisidine and potassium carbonate to produce N-(4-methoxyphenyl)-2-nitroaniline.
  2. Reduction: This intermediate is then reduced to form a diamine, which is subsequently treated with 1,1-thiocarbonyldiimidazole in dichloromethane to yield a thio-imidazole derivative.
  3. Salt Formation: The thio-imidazole is converted into its potassium salt.
  4. Final Coupling: This salt is coupled with 2-bromo-N-(3,5-dichloropyridin-2-yl)propanamide to generate AS-136A.
Molecular Structure Analysis

Structure and Data

AS-136A's molecular structure consists of a complex arrangement of aromatic and heteroaromatic systems, which contribute to its biological activity. The specific molecular formula and structural data are crucial for understanding its interaction with the viral polymerase.

The compound's structure can be represented as follows:

  • Core Structure: The backbone includes a benzimidazole moiety linked to an α-thio-amide group and a substituted pyridine ring.

This structural composition is essential for its mechanism of action as it facilitates binding to the target enzyme, inhibiting its function effectively .

Chemical Reactions Analysis

Reactions and Technical Details

AS-136A undergoes various chemical reactions during its synthesis and potential metabolic pathways once administered:

  1. Reduction Reactions: The conversion of nitro groups to amines is critical in forming the diamine intermediate.
  2. Thiol Formation: The introduction of thiol groups enhances the compound's reactivity and interaction with biological targets.
  3. Coupling Reactions: The final coupling step is pivotal for constructing the complete molecular framework necessary for antiviral activity.

These reactions highlight the synthetic versatility and potential for developing derivatives that may exhibit improved pharmacological profiles .

Mechanism of Action

Process and Data

The mechanism by which AS-136A exerts its antiviral effects primarily involves inhibition of viral RNA synthesis. It binds to the RNA-dependent RNA polymerase of the measles virus, obstructing its ability to replicate viral RNA during infection.

Real-time reverse transcription polymerase chain reaction analyses have demonstrated that AS-136A effectively blocks this essential process, leading to reduced viral replication and potentially limiting the spread of infection within host cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AS-136A exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and determining suitable delivery methods for therapeutic use .

Applications

Scientific Uses

AS-136A has significant potential applications in virology and pharmacology:

  1. Antiviral Therapy: Its primary application is as an antiviral agent against measles virus infections, offering a potential treatment option where existing therapies are inadequate.
  2. Research Tool: AS-136A serves as a valuable tool in research settings for studying viral replication mechanisms and testing new antiviral strategies.
  3. Development of Analogues: The compound's synthetic pathway allows for the exploration of analogs that may target other viruses or improve efficacy against measles.
Introduction to Measles Virus (MeV) and Antiviral Targeting Strategies

Global Burden of Measles and Unmet Therapeutic Needs

Measles virus (MeV) remains a major global health threat despite effective vaccination programs. In 2008, the highest measles case numbers in over a decade were recorded in the United States and Europe, with the UK alone reporting 1,217 cases between January-November 2008 and declaring MeV endemic again after 14 years of elimination [3]. Worldwide, MeV causes approximately 200,000 deaths annually due to complications like encephalitis, pneumonia, and prolonged immunosuppression that increases susceptibility to secondary infections [3] [6]. The extreme contagiousness of MeV, with a basic reproduction number (R₀) of 12-18, makes outbreaks challenging to control [6]. Currently, no licensed therapeutics exist for measles case management or outbreak control. Passive immunization with immunoglobulins has limitations in availability, cost, and administration window (must be given within 6 days of exposure), creating a critical need for direct-acting antivirals [3] [6].

Molecular Virology of MeV: RdRp as a Critical Therapeutic Target

MeV is a negative-sense, single-stranded RNA virus belonging to the Paramyxoviridae family. Its RNA-dependent RNA polymerase (RdRp) complex, consisting of the large polymerase protein (L) and phosphoprotein (P) bound to the nucleocapsid protein (N)-encapsidated RNA template, is essential for viral transcription and replication [1] [3]. Crucially, host cells lack RdRp activity, making this complex a prime target for antiviral development with an expected high therapeutic index [3]. The L protein harbors all enzymatic functions, including RNA synthesis and capping, with conserved domains across MeV strains offering potential for broad-spectrum inhibition [1] [3].

Limitations of Existing MeV Antivirals

Ribavirin, a broad-spectrum nucleoside analog, has limited efficacy against MeV and significant toxicity concerns, including hemolytic anemia [3] [6]. Fusion inhibitory peptides (e.g., FIP) block viral entry but require high concentrations and lack oral bioavailability, limiting their practical use [3]. Other experimental approaches (e.g., siRNA, nucleocapsid binders) suffer from poor pharmacokinetics, moderate potency, or inability to block established replication [6]. These limitations underscore the need for targeted, orally bioavailable MeV inhibitors like RdRp-targeting small molecules.

Properties

CAS Number

949898-66-2

Product Name

AS-136A

IUPAC Name

2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

Molecular Formula

C17H19F3N4O3S

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25)

InChI Key

OJDLQNVQEAZKSL-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Synonyms

AS-136A; 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.